molecular formula C11H10N2O3 B189917 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 138907-79-6

1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B189917
CAS No.: 138907-79-6
M. Wt: 218.21 g/mol
InChI Key: YXDPASMCMVABFS-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a methoxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and functionalized pyrazole carboxylic acids .

Scientific Research Applications

1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-1H-indole-4-carboxylic acid
  • 1-(4-Methoxyphenyl)-1H-imidazole-4-carboxylic acid
  • 1-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid

Comparison: 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities. This uniqueness makes it a valuable compound for targeted research and application development .

Properties

IUPAC Name

1-(4-methoxyphenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-10-4-2-9(3-5-10)13-7-8(6-12-13)11(14)15/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDPASMCMVABFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470263
Record name 1-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138907-79-6
Record name 1-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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